molecular formula C6H7NO2S B128100 Methyl 3-aminothiophene-2-carboxylate CAS No. 22288-78-4

Methyl 3-aminothiophene-2-carboxylate

Cat. No. B128100
CAS RN: 22288-78-4
M. Wt: 157.19 g/mol
InChI Key: TWEQNZZOOFKOER-UHFFFAOYSA-N
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Description

Methyl 3-aminothiophene-2-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various thiophene derivatives. Thiophenes are heterocyclic compounds that are important in the field of organic chemistry due to their utility in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of methyl 3-aminothiophene-2-carboxylate and its derivatives has been explored through various methods. A practical two-step procedure involving mercaptoacetic acid and 2-chloroacrylonitrile has been demonstrated to yield ethyl 3-aminothiophene-2-carboxylate with high efficiency . Additionally, a one-pot protocol using ketene S,S-acetal as an intermediate in a basic medium followed by Dieckmann condensation with ethyl bromoacetate has been employed to synthesize polysubstituted 3-aminothiophenes . The synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling has also been reported, showcasing the versatility of these compounds in forming various functional groups .

Molecular Structure Analysis

The molecular structure of methyl 3-aminothiophene-2-carboxylate derivatives has been characterized using various spectroscopic techniques. For instance, the configurations of certain 3-aminothiophene derivatives have been determined by studying their NMR spectra . The presence of amino-imino tautomerism in N-monosubstituted aminothiophenes has been confirmed, which is significant for understanding their chemical behavior .

Chemical Reactions Analysis

Methyl 3-aminothiophene-2-carboxylate is reactive and can undergo various chemical transformations. It reacts readily with hydrazonoyl chlorides to afford N-arylamidrazones, which can further undergo cyclocondensation to yield thieno-1,3,4-triazepin-5-ones . The compound has also been used to synthesize 4-arylsulfonyl-3-carboxamidothiophenes through a series of reactions involving hydrolysis, decarboxylation, and acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-aminothiophene-2-carboxylate derivatives are influenced by their functional groups. For example, the introduction of alkyl or aryl sulfonyl groups can affect the solubility and reactivity of the molecules . The fluorescence properties of certain derivatives have been investigated, indicating potential applications in materials science . Additionally, the reactivity of the amino group in the thiophene nucleus has been exploited for further functionalization .

Scientific Research Applications

Synthesis Techniques and Applications

  • N-Arylation and Cross-Coupling

    Methyl 3-aminothiophene-2-carboxylate is utilized in the N-arylation process through Chan-Lam cross-coupling. This synthesis method is essential for creating a variety of functional groups in the field of organic chemistry (Rizwan et al., 2015).

  • Structural Analysis and Properties

    Its crystal structure, examined through X-ray diffraction, shows that methyl 3-aminothiophene-2-carboxylate forms different molecular interactions in the crystal lattice. These interactions are crucial for understanding its potential in synthesis and application in various fields like medicine and dyes (Tao et al., 2020).

  • Phase Transfer Catalysis

    In the Thorpe reaction for synthesizing 3-aminothiophene-2-carboxylates, phase transfer catalysis is employed. This environmentally friendly technique is significant for constructing synthetically important compounds (Shah, 2011).

  • Formation of Complex Structures

    It reacts with hydrazonoyl chlorides to form N-arylamidrazones, which are further used to create complex molecules like thieno-1,3,4-triazepin-5-ones. These complex structures have potential applications in various chemical processes (Sabri et al., 2006).

  • Imine Formation

    By reacting with cycloalkanones, methyl 3-aminothiophene-2-carboxylate forms imines, indicating its role in creating bioactive compounds in pharmaceutical research (Klemm et al., 1995).

  • Synthesis of Triazines

    It is used in synthesizing triazines, highlighting its utility in creating compounds with potential applications in medicinal chemistry and agricultural products (Krinochkin et al., 2021).

  • Modification with Heterocycles

    Its modification with trifluoromethyl-containing heterocycles demonstrates its versatility in creating novel compounds that can be evaluated for various biological activities (Sokolov et al., 2018).

  • One-Pot Gewald Synthesis

    The Gewald synthesis of 2-aminothiophenes showcases its role in creating diverse aryl groups, which is crucial in pharmaceutical and agrochemical industries (Tormyshev et al., 2006).

Safety And Hazards

Methyl 3-aminothiophene-2-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Future Directions

Methyl 3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs . It is also a key starting material in agrochemical products, providing herbicidal protection through thiafulone or the sulfonylurea herbicide . Moreover, compounds containing thiophene can serve as crucial precursors for a variety of functional materials of luminescence, redox, non-linear optical discoloration, and electronic transport, owing to their highly photophysical properties .

properties

IUPAC Name

methyl 3-aminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEQNZZOOFKOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073436
Record name 2-Thiophenecarboxylic acid, 3-amino-, methyl ester
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Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminothiophene-2-carboxylate

CAS RN

22288-78-4
Record name Methyl 3-aminothiophene-2-carboxylate
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Record name Methyl 3-amino-2-thiophenecarboxylate
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Record name 2-Thiophenecarboxylic acid, 3-amino-, methyl ester
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Record name 2-Thiophenecarboxylic acid, 3-amino-, methyl ester
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Record name Methyl 3-aminothiophene-2-carboxylate
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Record name METHYL 3-AMINO-2-THIOPHENECARBOXYLATE
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Synthesis routes and methods

Procedure details

2-Methoxycarbonyl-3-oxotetrahydrothiophene (2 g) was dissolved in acetonitrile (20 ml) with heating and stirring. Hydroxylamine hydrochloride (0.8 g) was added to the refluxing solution and the mixture was refluxed for 11/2hour. After cooling, ether (50 ml) was added and the precipitated straw-coloured solid was filtered off. The solid was dissolved in water and basified with 4M ammonia solution and extracted with dichloromethane (2×25 ml). The combined extracts were washed with water and with brine and dried over sodium sulphate. Filtration and evaporation gave an oil which solidified on cooling and was crystallised from petrol ether bp 60°-80° to afford the title compound, 1.34 g (73%); mp 62°-63°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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